6,7-dimethoxy-1H-quinazolin-4-one
Description
Historical Context and Significance of Quinazolinone Scaffolds in Drug Discovery
The quinazoline (B50416) ring system, first synthesized in 1895, has a rich history in medicinal chemistry. taylorandfrancis.com Quinazolinones, which are oxidized forms of quinazolines, are particularly noteworthy as they form the structural basis for over 150 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. nih.gov This natural prevalence hinted at their biological importance and spurred further scientific investigation.
The significance of the quinazolinone scaffold in drug discovery is immense, with researchers recognizing it as a "privileged structure". nih.gov This is attributed to several key factors:
Broad Spectrum of Biological Activities: Quinazolinone derivatives have demonstrated a remarkable range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, antiviral, and antidiabetic properties. taylorandfrancis.comtandfonline.comnih.gov
Synthetic Accessibility: The relative ease of synthesis and the potential for various chemical modifications have made the quinazolinone scaffold highly attractive to medicinal chemists. nih.govuky.edu These modifications, particularly at positions 2, 3, 6, and 8 of the ring system, can significantly alter the compound's physicochemical properties and biological activity. nih.govtandfonline.com
Lipophilicity: The lipophilic nature of many quinazolinone derivatives allows them to penetrate the blood-brain barrier, making them suitable candidates for targeting central nervous system diseases. nih.gov
This combination of features has led to the development of several commercially available drugs based on the quinazolinone structure, including the anticancer drug raltitrexed, the sedative methaqualone, and the non-steroidal anti-inflammatory drug proquazone. taylorandfrancis.com
Overview of Research Trajectories for 6,7-Dimethoxy-1H-quinazolin-4-one
The specific compound this compound has served as a crucial starting material and core structure in the synthesis of various biologically active molecules. Research has primarily focused on modifying this scaffold to develop potent and selective therapeutic agents, particularly in the realm of oncology.
A key research trajectory for this compound has been its use as a precursor in the synthesis of tyrosine kinase inhibitors (TKIs). For instance, it is a key intermediate in the synthesis of gefitinib, a drug used in cancer therapy. mdpi.com The synthesis involves the regioselective demethylation of this compound, followed by a series of chemical transformations. mdpi.com
Furthermore, derivatives of this compound have been investigated for their potential as multi-kinase inhibitors and anti-angiogenic agents. mdpi.comnih.gov By introducing different substituents at various positions of the quinazolinone core, researchers have been able to modulate the biological activity of the resulting compounds. For example, the introduction of an anilino group at the 4-position has led to the discovery of potent antitumor and anti-angiogenic agents. nih.gov
Table 1: Research on Derivatives of this compound
| Derivative Class | Biological Target/Activity | Research Focus |
|---|---|---|
| 4-Anilino-6,7-dimethoxyquinazolines | VEGFR-2, EGFR, Anti-angiogenic, Antitumor | Synthesis and evaluation of novel derivatives for their anticancer properties. nih.gov |
| 6,7-Dimethoxyquinazoline-2,4(1H,3H)-dione derivatives | TNF-alpha inhibitors, Anti-inflammatory | Preparation and evaluation of their ability to inhibit tumor necrosis factor alpha production. researchgate.net |
| Quinazolin-4(3H)-one esters and hydrazides with dimethoxy substituents | Multiple tyrosine kinases (CDK2, HER2, EGFR, VEGFR2) | Synthesis and evaluation of cytotoxicity and enzyme inhibitory activity. nih.gov |
Current Research Landscape and Future Directions for Quinazolinone-Based Agents
The research landscape for quinazolinone-based agents remains vibrant and promising. uky.edunih.gov Current efforts are focused on several key areas that are expected to shape the future of drug discovery in this field:
Development of Target-Specific Drugs: A major focus is on designing quinazolinone derivatives that exhibit high selectivity for specific biological targets. nih.gov This approach aims to enhance therapeutic efficacy while minimizing off-target effects. The integration of computational chemistry and machine learning is proving invaluable for optimizing drug design and predicting biological activity. nih.gov
Novel Therapeutic Applications: While oncology remains a primary focus, the diverse biological activities of quinazolinones are being explored for other therapeutic areas. tandfonline.com Research into their potential as antimicrobial, anti-inflammatory, and neuroprotective agents is gaining momentum. tandfonline.comresearchgate.net
Hybrid Molecules: The strategy of creating hybrid molecules by combining the quinazolinone scaffold with other pharmacophores, such as chalcones, triazoles, and sulfonamides, has shown promise in enhancing both the potency and selectivity of the resulting compounds. tandfonline.com
Greener Synthesis Strategies: There is a growing emphasis on developing more efficient and environmentally friendly methods for synthesizing quinazolinone derivatives. nih.gov The use of biosynthetic approaches with microorganisms or enzymes is being explored as a sustainable alternative to traditional chemical synthesis. nih.gov
The continued exploration of the vast chemical space offered by the quinazolinone scaffold, coupled with advancements in drug design and synthetic methodologies, ensures that these compounds will remain a significant area of interest in medicinal chemistry for the foreseeable future. uky.edu The versatility of this scaffold suggests that new and improved quinazolinone-based therapeutic agents will continue to emerge. tandfonline.comnih.gov
Structure
3D Structure
Properties
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13794-72-4 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 6,7 Dimethoxy 1h Quinazolin 4 One and Its Analogues
General Synthetic Approaches to the Quinazolinone Core
The construction of the quinazolinone framework can be achieved through various synthetic routes. Many of these methods are adaptable for the preparation of a wide range of substituted quinazolinones, including those with the 6,7-dimethoxy substitution pattern.
A prevalent strategy involves the cyclization of 2-aminobenzamides with aldehydes or their equivalents. This can be catalyzed by acids like p-toluenesulfonic acid, followed by an oxidation step. organic-chemistry.org Another common approach is the reaction of anthranilic acids with a one-carbon source, such as formamide (B127407) or its derivatives. nih.gov The use of isatoic anhydrides as starting materials, which react with various amines or amidoximes, also provides a versatile entry to the quinazolinone ring system. organic-chemistry.org
Transition metal-catalyzed reactions have emerged as powerful tools for quinazolinone synthesis. For instance, copper-catalyzed reactions of 2-halobenzamides with nitriles or amidine hydrochlorides offer efficient routes. organic-chemistry.org Palladium-catalyzed methods, such as the direct arylation of quinazolin-4-ones, allow for further functionalization of the heterocyclic core. organic-chemistry.org The development of eco-friendly and green procedures, including microwave-assisted reactions and the use of ionic liquids, has also been a focus of recent research to provide sustainable access to these important heterocycles. nih.govnih.gov
| Starting Materials | Reagents/Conditions | Key Features |
| 2-Aminobenzamides and Aldehydes | p-Toluenesulfonic acid, PIDA | Mild reaction conditions organic-chemistry.org |
| Anthranilic Acids | Formamide | Direct one-pot synthesis nih.gov |
| Isatoic Anhydrides | Amidoximes, Iron(III) chloride | Simple and efficient organic-chemistry.org |
| 2-Halobenzamides | Nitriles, Copper catalyst | Convenient synthesis organic-chemistry.org |
| (2-Bromophenyl)methylamines | Amidine hydrochlorides, Copper catalyst, Air | Use of readily available materials organic-chemistry.org |
| O-Phenyl Oximes and Aldehydes | ZnCl₂, Microwave | Rapid and convenient organic-chemistry.org |
Specific Synthetic Pathways for 6,7-Dimethoxy-1H-quinazolin-4-one Derivatives
Several specific methods have been developed and optimized for the synthesis of this compound and its analogues, often starting from precursors already bearing the desired methoxy (B1213986) groups.
Synthesis from 4,5-Dimethoxy-2-nitrobenzoic Acid Precursors
A common route to 6,7-dimethoxy-substituted quinazolinones begins with 4,5-dimethoxy-2-nitrobenzoic acid or its esters. The synthesis of the necessary precursor, methyl 4,5-dimethoxy-2-nitrobenzoate, can be achieved by the nitration of methyl 3,4-dimethoxybenzoate. google.com Subsequent reduction of the nitro group is a key step. For instance, methyl 4,5-dimethoxy-2-nitrobenzoate can be hydrolyzed to the corresponding carboxylic acid and then reduced using hydrogen gas with a palladium on carbon (Pd/C) catalyst to yield 2-amino-4,5-dimethoxybenzoic acid. chemicalbook.com Alternatively, the reduction can be carried out using sodium dithionite. google.com This amino acid intermediate is then cyclized to form the quinazolinone ring.
Synthesis from 2-Amino-4,5-dimethoxybenzoic Acid Precursors
The direct use of 2-amino-4,5-dimethoxybenzoic acid is a more direct pathway to the target molecule. researchgate.net This precursor can be cyclized with formamidine (B1211174) acetate (B1210297) to produce 4-arylamino substituted 6,7-dimethoxyquinazolines. researchgate.net Another method involves heating ethyl 2-amino-4,5-bis(2-methoxyethoxy)benzoate in formamide to yield the corresponding 6,7-bis-(2-methoxyethoxy)-quinazolin-4(3H)-one. nih.gov A patented process describes the reaction of methyl 4,5-dimethoxyanthranilate with phosphorous oxychloride in dimethylformamide, followed by treatment with ammonium (B1175870) hydroxide, to produce 6,7-dimethoxy-4(3H)-quinazolinone in high yield. google.com
Synthesis via Polyphosphoric Acid Cyclization
Polyphosphoric acid (PPA) is a versatile reagent in organic synthesis, acting as both a catalyst and a dehydrating agent, and is frequently used for cyclization reactions to form heterocyclic compounds. nih.govmdpi.comccsenet.org In the context of quinazolinone synthesis, PPA can facilitate the cyclization of N-acyl anthranilic acids. A specific example involves the reaction of 1-(3,4-dimethoxyphenyl)-3-phenyl-urea with benzoic acid in the presence of PPA at elevated temperatures to yield 6,7-dimethoxy-3,4-diphenyl-2(1H)-quinazolinone. mdpi.com Silica-supported PPA has also been investigated as a more environmentally friendly and reusable catalyst for such transformations. mdpi.comresearchgate.net
Synthesis from Benzoxazinone (B8607429) Intermediates
The synthesis of quinazolinones can proceed through a benzoxazinone intermediate. iiste.orgbrieflands.com This two-step approach first involves the formation of the benzoxazinone ring from an anthranilic acid derivative, which is then reacted with an appropriate amine to form the quinazolinone. For example, anthranilic acid can be condensed with an acyl chloride and then dehydrated with acetic anhydride (B1165640) to form the benzoxazinone. nih.gov This intermediate can then react with various amines or even hydrazine (B178648) to yield the corresponding substituted quinazolinones. brieflands.comnih.gov This method is highly versatile, allowing for the introduction of a wide range of substituents at the 3-position of the quinazolinone ring. researchgate.net
Copper-Catalyzed Isocyanide Insertion Methods for Quinazolinone Formation
A modern and efficient method for quinazolinone synthesis involves a copper-catalyzed cascade reaction. nih.govacs.orgacs.org This approach utilizes a copper(II) acetate catalyst to mediate the reaction between 2-isocyanobenzoates and amines. nih.govfigshare.com The reaction proceeds through an imidoylative cross-coupling followed by a cyclocondensation. This method is notable for its use of an environmentally benign catalyst and its tolerance of a broad range of functional groups on both the isocyanobenzoate and the amine. nih.govacs.org For instance, the use of a 6,7-dimethoxy-substituted 2-isocyanobenzoate with an amine under microwave irradiation can produce the corresponding 6,7-dimethoxyquinazolinone in good yield. researchgate.net
| Precursor | Key Reagents/Intermediates | Method |
| 4,5-Dimethoxy-2-nitrobenzoic Acid | H₂/Pd/C or Na₂S₂O₄, Formamide google.comchemicalbook.com | Nitro group reduction followed by cyclization |
| 2-Amino-4,5-dimethoxybenzoic Acid | Formamidine acetate researchgate.net | Direct cyclization |
| 1-(3,4-Dimethoxyphenyl)-3-phenyl-urea | Benzoic acid, Polyphosphoric Acid (PPA) mdpi.com | PPA-mediated cyclization |
| Anthranilic Acid | Acyl chloride, Acetic anhydride, Amine nih.gov | Benzoxazinone intermediate formation |
| 2-Isocyanobenzoates | Amines, Copper(II) acetate nih.govfigshare.com | Copper-catalyzed isocyanide insertion |
Chlorination and Nucleophilic Aromatic Substitution Routes
The synthesis of derivatives of this compound often involves the strategic introduction of functional groups through chlorination followed by nucleophilic aromatic substitution (SNAr). This approach is particularly valuable for creating a diverse range of analogues with potential applications in medicinal chemistry.
A common starting point for these synthetic routes is 6,7-dimethoxy-3H-quinazolin-4-one. This precursor can undergo chlorination to introduce a chlorine atom, typically at the 4-position, rendering the quinazoline (B50416) ring susceptible to nucleophilic attack. For instance, the synthesis of gefitinib, a notable quinazoline derivative, commences with the regioselective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one, followed by O-protection. nih.gov While initial attempts at chlorination using thionyl chloride and DMF yielded unsatisfactory results, the use of phosphoryl chloride and N,N-diethylaniline proved to be more advantageous. nih.govmdpi.com
The resulting 4-chloroquinazoline (B184009) intermediate is a versatile building block. The chlorine atom at the 4-position is a good leaving group, facilitating its displacement by a variety of nucleophiles. This regioselective SNAr reaction is a cornerstone of quinazoline chemistry. mdpi.comresearchgate.netnih.gov The higher positive charge and larger LUMO coefficient at the C4 position of the 2,4-dichloroquinazoline (B46505) precursor make it more susceptible to nucleophilic attack compared to the C2 position. mdpi.comresearchgate.netnih.gov This inherent electronic property drives the regioselectivity of the substitution, favoring the formation of 4-substituted products.
A wide array of nucleophiles, including anilines, benzylamines, and aliphatic amines, have been successfully employed in these SNAr reactions, leading to the synthesis of numerous 2-chloro-4-aminoquinazolines and 2,4-diaminoquinazolines. mdpi.com The reaction conditions, such as the choice of solvent, temperature, and reaction time, can be tailored to optimize the yield and purity of the desired product. mdpi.com For example, the synthesis of 2-chloro-4-anilinoquinazolines has been achieved through the regioselective substitution of the chlorine atom at the 4-position of 6,7-dimethoxy-2,4-dichloroquinazoline. mdpi.com
The following table provides examples of reaction conditions for the synthesis of 4-aminoquinazoline derivatives via SNAr reactions.
Structure Activity Relationship Sar Studies of 6,7 Dimethoxy 1h Quinazolin 4 One Derivatives
Impact of Methoxy (B1213986) Substituents at Positions 6 and 7 on Biological Activity
The methoxy groups at the C6 and C7 positions of the quinazoline (B50416) ring are critical for the biological activity of many derivatives, particularly in the context of kinase inhibition. nih.gov Their electron-donating nature and ability to form hydrogen bonds significantly influence the molecule's interaction with target proteins.
Research indicates that the presence of these dimethoxy groups on the quinazolin-4(3H)-one core contributes to enhanced cytotoxicity in cancer cell lines. nih.gov The basic side chain at position 6 or 7 of the quinazoline nucleus is considered to play a significant role in determining the cytotoxic activity of these compounds. nih.gov Studies exploring modifications at these positions have demonstrated that tuning the substituents can lead to changes in potency and selectivity. For instance, in a study on RIPK2/3 kinase inhibitors, extensive modifications at positions 6 and 7 of a quinazoline scaffold were shown to modulate inhibitory activity and selectivity. nih.gov
Influence of Modifications at the 4-Position of the Quinazolinone Ring
The 4-position of the quinazolinone ring is a primary site for chemical modification to modulate biological activity. Replacing the carbonyl oxygen with different groups has led to the development of potent inhibitors for various targets, most notably Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.
A prevalent strategy involves the introduction of a substituted amino group, particularly an anilino (phenylamino) group, at the C4 position. This converts the quinazolinone into a 4-aminoquinazoline, a scaffold present in several approved EGFR inhibitors. The nature of the substituent on this 4-anilino moiety is a key determinant of activity. researchgate.net Bioassays indicate that varying the substituents on the 4-arylaniline part of the molecule leads to different levels of inhibition against EGFR-TK. researchgate.net
Another modification involves introducing a thio-substituent. For instance, 2-(6,7-Dimethoxy-3-benzyl-4-oxo-3,4-dihydro-quinazoline-2-ylthio) nicotinic acid was reported to exhibit broad-spectrum antimicrobial activity. nih.gov Furthermore, regioselective modifications are possible. In 2-chloro-4-sulfonylquinazolines, an azide (B81097) can replace the sulfonyl group at the C4 position, creating a 4-azido derivative that serves as an intermediate for further synthesis. beilstein-journals.org
The table below summarizes the effect of different substituents at the 4-position on biological activity.
| Base Scaffold | Substituent at 4-Position | Resulting Compound Class | Observed Biological Activity | Reference |
| 6,7-Dimethoxyquinazoline (B1622564) | 4-N-(substituted-phenyl)amino | 4-Anilinoquinazoline (B1210976) derivatives | Inhibition of EGFR-Tyrosine Kinase | researchgate.net |
| 6,7-Dimethoxy-3-benzyl-2-thio-nicotinic acid-quinazoline | 4-Oxo | Quinazolin-4-one derivative | Broad-spectrum antimicrobial activity | nih.gov |
| 2-Chloro-6,7-dimethoxyquinazoline | 4-Azido (from 4-sulfonyl) | 4-Azido-quinazoline | Intermediate for α1-adrenoceptor blockers | beilstein-journals.org |
Role of the Core Heterocycle: Quinazoline vs. Quinoline (B57606) Analogues in Affinity
The choice of the core heterocyclic system is fundamental to a molecule's binding affinity and selectivity. While the quinazoline ring is a "privileged structure" in medicinal chemistry, nih.gov comparing its efficacy to structurally similar cores like quinoline provides valuable SAR insights.
Both quinazoline and quinoline scaffolds have been used to develop kinase inhibitors. Studies on RIPK2 and RIPK3 inhibitors were inspired by literature on both quinazoline and quinoline inhibitors, suggesting that both cores can be adapted to fit into the kinase active site. nih.gov However, the precise geometry and electronic distribution conferred by the two nitrogen atoms in the pyrimidine (B1678525) ring of quinazoline, compared to the single nitrogen in the pyridine (B92270) ring of quinoline, can lead to different binding interactions. The N1 atom of the quinazoline ring often acts as a key hydrogen bond acceptor.
A study on potential tubulin polymerization inhibitors led to the synthesis of 6,7-dimethoxy-1-(4-nitrophenyl)quinolin-4(1H)-one. researchgate.net This quinoline-based compound was identified as a scaffold holding key structural characteristics for binding to the colchicine (B1669291) site of tubulin. This suggests that for certain targets, the quinoline core may be a more suitable scaffold than the quinazolinone core, or vice-versa, depending on the specific interactions required for affinity.
Effects of N-Substitution and Aromatic Substituents on Activity Profiles
Substitutions on the nitrogen atoms of the quinazolinone ring and on appended aromatic rings are crucial for fine-tuning the biological activity.
N-Substitution: Modifications at the N1 and N3 positions of the quinazolinone ring can significantly impact activity. The N1 position is often unsubstituted (1H-quinazolin-4-one) or may bear small alkyl groups. Substitution at the N3 position with various aryl or alkyl groups is a common strategy. For example, in a series of 2-thioxoquinazolin-4(1H)-ones, the N3 position was substituted with various groups like furan-2-ylmethyl and cyclopropyl, leading to compounds evaluated for anticancer activity. ijcce.ac.ir The nature of the N3-substituent can influence the molecule's orientation in the binding pocket of a target enzyme.
Aromatic Substituents: When the 6,7-dimethoxy-1H-quinazolin-4-one core is further substituted with aromatic rings (e.g., at the 2-position or on a 4-amino linker), the substituents on these external rings play a critical role. In the development of mGlu7 receptor modulators, phenyl moieties were found to be important at both the C-2 and C-6 positions of the quinazolinone skeleton. mdpi.comnih.gov The presence of a 2-chlorophenyl group at the C-2 position, for instance, was shown to be favorable. mdpi.comnih.gov The orientation of these aromatic fragments relative to the core quinazolinone ring, which can be influenced by steric effects from ortho substituents, is a key determinant of activity. mdpi.comnih.gov
The table below illustrates the impact of various substitutions on the activity of quinazolinone derivatives.
| Position of Substitution | Substituent | Target/Activity | Effect on Activity | Reference |
| C-2 Position | 2-Chlorophenyl | mGlu7 Receptor | Favorable for activity | mdpi.comnih.gov |
| N-3 Position | (4-chlorophenyl) methylidene] amino | CNS SNB-75 Cancer Cell Line | Remarkable anticancer activity | researchgate.net |
| C-6/C-7 Positions | Basic side chain | Cytotoxicity | Significant role in determining activity | nih.gov |
Conjugation Strategies and Their Effects on SAR (e.g., Nanoparticle Conjugation)
Attaching the quinazolinone scaffold to other chemical entities, including larger molecules or nanoparticles, is an emerging strategy to alter its properties. While specific examples of conjugating this compound to nanoparticles are not extensively detailed in the provided search results, the general principle of conjugation is used to enhance drug delivery, targeting, or to create hybrid molecules with dual activity.
The concept is exemplified by creating hybrid molecules. For instance, quinazolinone derivatives have been linked to other pharmacophores to create agents with multiple modes of action. The SAR in such conjugates depends not only on the quinazolinone core but also on the nature of the linker and the properties of the conjugated partner. This approach aims to combine the favorable characteristics of the quinazolinone scaffold with other functionalities to develop novel therapeutic agents. nih.gov
Pharmacological and Biological Activities of 6,7 Dimethoxy 1h Quinazolin 4 One and Analogues
Anticancer and Antitumor Activities.nih.govnih.govnih.govmdpi.com
Derivatives of the 6,7-dimethoxy-1H-quinazolin-4-one scaffold have demonstrated significant anticancer and antitumor properties. nih.govnih.gov The versatility of the quinazoline (B50416) ring allows for modifications at various positions, leading to the development of potent agents that can interfere with cancer cell proliferation, survival, and spread. nih.govmdpi.com These compounds often exert their effects through the inhibition of key signaling pathways that are frequently dysregulated in cancer.
Inhibition of Tyrosine Kinases.nih.govnih.govnih.govmdpi.com
A primary mechanism through which this compound analogues exhibit their anticancer effects is the inhibition of tyrosine kinases. These enzymes play a crucial role in cell signaling and are often overactive in various cancers.
Epidermal Growth Factor Receptor (EGFR): The 6,7-dimethoxy substitution on the quinazoline core is considered favorable for EGFR inhibition. nih.gov This is attributed to the slight deviation of the quinazoline core in the active site of EGFR, which can lead to stronger hydrogen bond interactions. nih.gov Several 6,7-dimethoxy-4-anilinoquinazoline derivatives have been synthesized and shown to be potent EGFR inhibitors. nih.govnih.gov For instance, certain derivatives have displayed significant antiproliferative activity against cell lines with both wild-type and mutant EGFR. nih.gov Molecular docking studies have revealed that these compounds can form multiple hydrogen bonds with key residues in the EGFR kinase domain, including the DFG motif. nih.gov
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): The VEGF/VEGFR-2 signaling pathway is critical for tumor angiogenesis, making it a key target for cancer therapy. nih.govresearchgate.net A series of 6,7-dimethoxy-4-anilinoquinazoline derivatives carrying a diarylamide moiety were designed and found to be potent inhibitors of VEGFR-2 kinase. nih.govresearchgate.net One particular compound, 14b, demonstrated the most potent inhibitory activity against VEGFR-2 with an IC50 value of 0.016 ± 0.002 µM. nih.govresearchgate.net Molecular docking studies suggest that these compounds bind effectively to the ATP-binding site of VEGFR-2. nih.govresearchgate.net Another compound, 2-chloro-6,7-dimethoxy-4-substituted anilinoquinazoline, showed inhibitory effects on both VEGFR-2 and EGFR. ekb.eg
c-Met: The HGF/c-Met signaling pathway is implicated in cancer development and metastasis. nih.govnih.gov Researchers have synthesized a series of 6,7-dimethoxy-4-anilinoquinolines with a benzimidazole (B57391) moiety and identified them as potent c-Met inhibitors. nih.govnih.gov One of the most active compounds, 12n, exhibited an IC50 value of 0.030 ± 0.008 μM against c-Met kinase. nih.govnih.gov
Human Epidermal growth factor Receptor 2 (HER2): Novel substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have been synthesized and evaluated for their dual inhibitory activity against EGFR and HER2. chemmethod.comcivilica.com Compounds 12 and 14 from this series were found to significantly inhibit both kinases in a dose-dependent manner and showed potent cytotoxic effects against HER2-positive breast cancer cells, including those resistant to trastuzumab. chemmethod.comcivilica.com
Cyclin-Dependent Kinase 2 (CDK2): Certain quinazolin-4(3H)-one derivatives have been tested for their inhibitory activity against multiple tyrosine kinases, including CDK2. nih.gov Compounds 2i and 3i, in particular, showed potent inhibitory activity against CDK2, in addition to HER2 and EGFR. nih.gov
Antiproliferative Effects on Human Cancer Cell Lines.nih.govnih.govmdpi.com
The antiproliferative activity of this compound derivatives has been evaluated against a variety of human cancer cell lines, demonstrating their broad-spectrum potential. nih.govnih.govmdpi.com
For example, a series of 6,7-dimethoxy-4-anilinoquinazoline derivatives were synthesized and tested against human colon carcinoma (HCT116), human chronic myeloid leukemia (K562), and human breast cancer (SKBR3) cell lines. nih.gov One compound, in particular, showed potent activity against all three cell lines. nih.gov Similarly, a novel quinazolin-4(3H)-one derivative, BIQO-19, exhibited effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR tyrosine kinase inhibitors (EGFR-TKI). mdpi.comescholarship.org
Here is a table summarizing the antiproliferative activities of selected this compound analogues:
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
| 14b | Hep-G2 (Liver) | Low-micromolar range | nih.govresearchgate.net |
| 14b | MCF-7 (Breast) | Low-micromolar range | nih.govresearchgate.net |
| 12n | A549 (Lung) | Low micromolar concentration | nih.govnih.gov |
| 12n | MCF-7 (Breast) | Low micromolar concentration | nih.govnih.gov |
| 12n | MKN-45 (Gastric) | Low micromolar concentration | nih.gov |
| 12 | SKBR3 (Breast) | 6.75 ± 0.36 µg/mL | chemmethod.comcivilica.com |
| 14 | SKBR3 (Breast) | 8.92 ± 0.61 µg/mL | chemmethod.comcivilica.com |
| 12 | TZB_SKBR3 (Trastuzumab-resistant Breast) | 7.61 ± 0.44 µg/mL | chemmethod.comcivilica.com |
| 14 | TZB_SKBR3 (Trastuzumab-resistant Breast) | 9.53 ± 0.49 µg/mL | chemmethod.comcivilica.com |
| 2i | MCF-7 (Breast) | Potent | nih.gov |
| 3i | MCF-7 (Breast) | Potent | nih.gov |
| 2i | A2780 (Ovarian) | Potent | nih.gov |
| 3i | A2780 (Ovarian) | Potent | nih.gov |
| BIQO-19 | H1975 (EGFR-TKI-resistant Lung) | Effective | mdpi.comescholarship.org |
Anti-Angiogenic Potential.nih.gov
Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis. ekb.eg The anti-angiogenic potential of novel 4-anilino-6,7-dimethoxy quinazoline derivatives has been investigated. nih.gov In in-vivo studies using an Ehrlich Ascites Carcinoma (EAC) tumor model, a lead compound from this series significantly reduced the secretion of ascites fluid and tumor cell proliferation, while increasing the life span of the tumor-bearing mice, indicating a potential anti-angiogenic effect. nih.gov
Modulation of Apoptosis, Ferroptosis, and Autophagy Pathways.
Derivatives of this compound have been shown to induce cell death in cancer cells through the modulation of programmed cell death pathways.
Apoptosis: A novel quinazoline derivative, 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was found to induce apoptotic cell death in human glioblastoma cell lines. nih.gov Furthermore, new substituted 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives induced morphological changes characteristic of apoptosis, such as cell shrinkage and membrane blebbing, in breast cancer cells. chemmethod.comcivilica.com Western blot analysis confirmed the upregulation of apoptotic markers in cells treated with these compounds. chemmethod.com Another study showed that a quinazolin-4(3H)-one derivative induced G2/M phase arrest and subsequent apoptosis in EGFR-TKI-resistant lung cancer cells. escholarship.org
Neuroprotective and Cerebroprotective Activities.doaj.orgchimicatechnoacta.ru
Beyond their anticancer properties, derivatives of this compound have also been explored for their potential in treating neurodegenerative diseases. doaj.orgchimicatechnoacta.ru
Researchers have synthesized novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid and dipeptide residues to investigate their cerebroprotective properties. doaj.orgchimicatechnoacta.ru In a rat model of cerebral ischemia, several of these compounds demonstrated significant cerebrotropic activity, comparable to the reference drug ethylmethylhydroxypyridine succinate, making them promising candidates for further investigation in the context of neuroprotection. doaj.orgchimicatechnoacta.ru
Acetylcholinesterase Inhibition.
While the primary focus of many studies on this compound derivatives has been on their anticancer and broader neuroprotective effects, their potential as acetylcholinesterase inhibitors is an area of interest for the treatment of Alzheimer's disease. The core quinazoline structure is found in various compounds with acetylcholinesterase inhibitory activity. Further investigation is needed to specifically determine the efficacy of this compound and its direct analogues in inhibiting this enzyme.
Antiamyloid Properties
Derivatives of this compound have been investigated for their potential in combating neurodegenerative conditions like Alzheimer's disease by targeting amyloid-β (Aβ) peptide aggregation. In one study, new derivatives featuring amino acid and dipeptide residues were synthesized and evaluated for their antiamyloid effects. bmpcjournal.ru The findings revealed that these compounds could reduce the aggregation of Aβ (fragment 1-42) particles by more than 50%. bmpcjournal.ru This activity was determined by observing the change in aggregation intensity with Congo red. bmpcjournal.ru Among the substances tested, those containing glycylglycine (B550881) and glycylleucine residues demonstrated notable activity. bmpcjournal.ru
Table 1: Antiamyloid Activity of this compound Derivatives
| Compound Class | Activity | Reference |
|---|
Impact on Cognitive Functions
The this compound scaffold has been a foundation for developing agents with potential cerebroprotective and cognitive-enhancing properties.
In a study focusing on cerebral ischemia, novel derivatives of this compound were synthesized and assessed for their effects on cognitive function in rats using the Y-maze test. chimicatechnoacta.ru Among thirteen new compounds, derivatives designated as 3i, 3j, and 3k showed the most significant cerebrotropic activity, which was comparable to the reference drug, ethylmethylhydroxypyridine succinate. chimicatechnoacta.ru
Further research into the mechanisms relevant to Alzheimer's disease showed that derivatives of this compound can inhibit the enzyme acetylcholinesterase. bmpcjournal.ru The inhibitory concentrations (IC₅₀) for these compounds ranged from 1.8±0.36 mg/ml to 4.2±0.96 mg/ml. bmpcjournal.ru Notably, derivatives that included glycylglycine and glycylleucine fragments in their structure were particularly potent, surpassing the activity of the reference drug donepezil. bmpcjournal.ru
Table 2: Cognitive and Neuroprotective Effects of this compound Derivatives
| Compound/Derivative | Test Model | Observed Effect | Reference |
|---|---|---|---|
| Compounds 3i, 3j, 3k | Y-maze test in rats with cerebral ischemia | Pronounced cerebrotropic activity | chimicatechnoacta.ru |
| Derivatives with amino acid/dipeptide residues | In vitro acetylcholinesterase inhibition | IC₅₀ values from 1.8 to 4.2 mg/ml | bmpcjournal.ru |
Antimicrobial Activities
Quinazolinone derivatives are recognized for possessing a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nih.gov This activity is often influenced by the types and positions of substituents on the quinazolinone ring. nih.govnih.gov
Antibacterial Efficacy against Multidrug-Resistant Strains
The rise of multidrug-resistant (MDR) bacteria necessitates the development of new antibacterial agents. nih.gov Research has shown that analogues of this compound are promising in this regard. A study on 3-aryl-6,7-dimethoxyquinazolin-4(3H)-one derivatives (specifically compounds QNZ 4 and QNZ 6) found that their antibacterial activity was significantly enhanced when conjugated with silver nanoparticles. nih.gov These nanoconjugates were effective against several Gram-negative and Gram-positive MDR bacteria, including Escherichia coli K1, Klebsiella pneumoniae, Pseudomonas aeruginosa, Streptococcus pyogenes, and Bacillus cereus. nih.gov The presence of the methoxy (B1213986) group at the C6 position was noted as a contributing factor to this activity. nih.gov
Another avenue of research has targeted the bacterial DNA gyrase subunit B (GyrB), an essential enzyme for bacterial survival. nih.gov In a series of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, a derivative with a 6-methoxyl substituent (compound f4) was the most potent inhibitor of S. aureus GyrB, with an IC₅₀ value of 0.31 μM. nih.gov
Table 3: Antibacterial Activity of this compound Analogues
| Compound/Derivative | Target Organisms | Key Findings | Reference |
|---|---|---|---|
| QNZ 4 and QNZ 6 (3-aryl-6,7-dimethoxyquinazolin-4(3H)-one) silver nanoconjugates | E. coli K1, S. pyogenes, K. pneumoniae, B. cereus, P. aeruginosa | Enhanced antibacterial activity against MDR strains. | nih.gov |
Antifungal Potential
The antifungal properties of quinazolinone analogues have also been explored. Studies have indicated that certain derivatives, such as 6,7-bis(arylthio)-quinazoline-5,8-diones and furo[2,3-f]quinazolin-5-ols, exhibit good antifungal activity against a range of fungi. nih.gov These findings suggest that these scaffolds could be promising leads for developing new antifungal agents. nih.gov However, not all derivatives show broad-spectrum activity; in one study, several synthesized 6-substituted 3(H)-quinazolin-4-ones were found to be inactive against the pathogenic fungus Candida albicans. nuu.uz
Antitubercular Properties
Quinazoline and its analogues have been identified as novel inhibitors of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. nih.gov A screening of 4-anilinoquinolines and 4-anilinoquinazolines highlighted the importance of the 6,7-dimethoxy substitution pattern for anti-Mtb activity. nih.gov The compound 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine (a quinoline (B57606) analogue) was particularly potent, with a Minimum Inhibitory Concentration (MIC₉₀) value of 0.63–1.25 µM. nih.govresearchgate.net
Other research on 2,3-dihydroquinazolin-4(1H)-one analogues revealed moderate to good anti-TB activity, with MIC values ranging from 12.5 to 25.0 μg/mL against the M. tuberculosis H37Ra strain. researchgate.net Furthermore, the quinazoline derivative 1,2-di(quinazolin-4-yl)diselane (B1252958) (DQYD) has been shown to possess dose- and time-dependent bacteriostatic activity against mycobacteria, which is associated with disrupting intracellular ATP homeostasis and increasing DNA damage. nih.gov
Table 4: Antitubercular Activity of Quinazoline Analogues
| Compound/Derivative | Target | Activity (MIC) | Reference |
|---|---|---|---|
| 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine | Mycobacterium tuberculosis | 0.63–1.25 µM (MIC₉₀) | nih.govresearchgate.net |
| 2,3-dihydroquinazolin-4(1H)-one analogues | M. tuberculosis H37Ra | 12.5–25.0 μg/mL | researchgate.net |
Anti-inflammatory Activities
The quinazolinone scaffold is a well-established framework for the development of anti-inflammatory agents. nih.govnih.govnih.gov Derivatives of this compound have been specifically synthesized and evaluated for this purpose. A series of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives demonstrated good to potent anti-inflammatory activity in an in vitro protein denaturation assay. derpharmachemica.com Among the synthesized molecules, compound 4 was identified as the most active candidate, with an IC₅₀ value of 1.772 µg/ml, showing activity comparable to the standard reference drug, diclofenac (B195802) sodium. derpharmachemica.com
Other studies have also confirmed the anti-inflammatory potential of the broader quinazolinone class using various models, such as the carrageenan-induced paw edema test in rats. nih.govfabad.org.tr
Table 5: Anti-inflammatory Activity of this compound Analogues
| Compound/Derivative | Assay | Result (IC₅₀) | Reference |
|---|
Antihypertensive and Cardiovascular Effects
The 6,7-dimethoxyquinazoline (B1622564) scaffold is a core component of several compounds with significant antihypertensive and cardiovascular effects. These effects are primarily attributed to two key mechanisms: alpha-1 adrenoceptor antagonism and phosphodiesterase inhibition.
Derivatives of this compound are well-recognized for their ability to block alpha-1 adrenergic receptors, leading to vasodilation and a subsequent reduction in blood pressure. This mechanism is central to the action of prazosin, a well-known antihypertensive drug that features the 6,7-dimethoxyquinazoline moiety.
Research has focused on synthesizing and evaluating various analogues to optimize their antagonistic activity and selectivity. For instance, a series of N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines were developed as potential alpha-1 adrenoceptor antagonists. nih.gov Within this series, propanediamine derivatives demonstrated notable antihypertensive activity in spontaneously hypertensive rats, while the corresponding ethanediamine derivatives were inactive. nih.gov One of the most potent compounds identified was alfuzosin, which exhibited high selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov
Another study involved the synthesis of 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines. These compounds displayed very high binding affinity for alpha-1 adrenoceptors, with some derivatives showing activity comparable to or even exceeding that of prazosin. nih.gov Specifically, the dimethoxytriazine derivative showed more potent binding than prazosin. nih.gov The nature of the heterocyclic system at the distal end of the molecule was found to be a critical determinant of in vivo antihypertensive efficacy and duration of action. nih.gov
Furthermore, some quinazoline-based alpha-1 adrenoceptor antagonists, such as doxazosin (B1670899) and terazosin, have been shown to induce apoptosis in prostate cancer cells, an effect that appears to be independent of their alpha-1 adrenoceptor blocking activity. nih.gov This suggests a potential dual therapeutic application for these compounds.
Table 1: Antihypertensive Activity of Selected 6,7-Dimethoxyquinazoline Analogues
| Compound/Analogue | Mechanism of Action | Key Findings |
| N2-[(acylamino)alkyl]-6,7-dimethoxy-2,4-quinazolinediamines | Alpha-1 Adrenoceptor Antagonism | Propanediamine derivatives showed good antihypertensive activity. nih.gov |
| Alfuzosin | Selective Alpha-1 Adrenoceptor Antagonism | High selectivity for peripheral alpha-1 postjunctional adrenoceptors. nih.gov |
| 4-amino-6,7-dimethoxy-2-(4-heterocyclylpiperazin-1-yl)quinazolines | Alpha-1 Adrenoceptor Antagonism | High binding affinity for alpha-1 adrenoceptors, with some derivatives more potent than prazosin. nih.gov |
| Doxazosin and Terazosin | Alpha-1 Adrenoceptor Antagonism | Induce apoptosis in prostate cancer cells, independent of their alpha-1 blocking activity. nih.gov |
In addition to alpha-1 adrenoceptor antagonism, inhibition of phosphodiesterase (PDE) enzymes represents another avenue through which quinazoline derivatives can exert cardiovascular effects. A series of quinazoline derivatives incorporating a substituted biphenyl (B1667301) fragment were synthesized and evaluated as inhibitors of the catalytic domain of phosphodiesterase 7 (PDE7). nih.gov Several of these compounds demonstrated inhibitory potencies at sub-micromolar levels. nih.gov
Anticonvulsant Activities
The quinazolin-4(3H)-one scaffold is a recognized pharmacophore associated with anticonvulsant properties. researchgate.net The anticonvulsant activity of these compounds is often attributed to their interaction with GABA-A receptors, acting as positive allosteric modulators at the benzodiazepine (B76468) binding site. mdpi.com
Structure-activity relationship (SAR) studies have indicated that for anticonvulsant activity, the quinazolin-4(3H)-one moiety serves as a hydrophobic domain, the N1 atom acts as an electron donor, and the carbonyl group provides a hydrogen bonding site. mdpi.com Substituents at positions 2 and 3 of the quinazoline ring are crucial for modulating pharmacokinetic properties and anticonvulsant potency. mdpi.com
Several studies have explored the anticonvulsant potential of various quinazolin-4(3H)-one derivatives. In one study, newly synthesized derivatives were evaluated in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov Many of the tested compounds showed significant protection against scPTZ-induced seizures. nih.gov Another study investigated 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones, which demonstrated anticonvulsant properties comparable to the known anticonvulsant GYKI 52466 in DBA/2 mice. nih.gov Their mechanism of action was linked to their affinity for the quinazolinone/2,3-benzodiazepine site of the AMPA receptor complex. nih.gov
Table 2: Anticonvulsant Activity of Quinazolin-4(3H)-one Derivatives
| Compound Series | Test Model | Key Findings |
| Newly synthesized quinazolin-4(3H)-ones | scPTZ-induced seizures in mice | Most compounds displayed anticonvulsant activity. nih.gov |
| 1-aryl-6,7-methylenedioxy-3H-quinazolin-4-(thi)ones | DBA/2 mice (Acoustic stimulation) | Anticonvulsant properties comparable to GYKI 52466. nih.gov |
| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Pentylenetetrazole (PTZ)-induced seizure model in mice | Most compounds exhibited anticonvulsant properties. mdpi.com |
Other Noteworthy Biological Activities
Beyond their cardiovascular and anticonvulsant effects, derivatives of this compound have demonstrated a range of other important biological activities.
The quinazolin-4(3H)-one heterocycle is a versatile scaffold that has been derivatized with polyphenolic compounds to enhance its antioxidant properties. nih.gov The antioxidant activity of these hybrid molecules is influenced by the number and position of phenolic groups. mdpi.com
In one study, the derivatization of the quinazolin-4(3H)-one moiety with polyphenolic compounds resulted in good antiradical activity, particularly for ortho-diphenolic derivatives. nih.gov The development of new series with an additional phenolic group or a methyl group on the thioacetohydrazone fragment led to compounds with high antioxidant activity, with pyrogallol (B1678534) derivatives showing activity comparable to ascorbic acid and Trolox. nih.gov These synthesized compounds also displayed selective cytotoxicity against cancerous cell lines while being compatible with normal cells. nih.gov
Table 3: Antioxidant Activity of Quinazolin-4(3H)-one Derivatives
| Compound Series | Key Findings |
| Polyphenolic derivatives of quinazolin-4(3H)-one | Good antiradical activity, especially ortho-diphenolic derivatives. nih.gov |
| Pyrogallol derivatives of quinazolin-4(3H)-one | High antioxidant activity, comparable to ascorbic acid and Trolox. nih.gov |
Urease is a nickel-dependent enzyme that plays a role in various infectious diseases by hydrolyzing urea. nih.gov Inhibition of this enzyme is a therapeutic strategy for managing infections caused by ureolytic bacteria. nih.govnih.gov
Research has shown that certain benzoylthiourea (B1224501) derivatives containing a 3,4-dimethoxy substituent exhibit potent urease inhibitory activity. nih.gov Specifically, a compound with a 3,4-dimethoxy group on the benzoyl ring demonstrated significant urease inhibition with a low IC50 value. nih.gov
Table 4: Urease Inhibitory Activity of Related Compounds
| Compound Class | Key Findings |
| Benzoylthiourea derivatives | A derivative with a 3,4-dimethoxy substituent showed potent urease inhibition. nih.gov |
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) and Sulfonylurea Receptor (SUR) Agonism
Derivatives of this compound have been investigated for their potential as dual agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ) and the sulfonylurea receptor (SUR), both of which are crucial targets in the management of type 2 diabetes mellitus. researchgate.netresearchgate.net PPARγ is a key regulator of adipogenesis and plays a significant role in glucose and lipid metabolism, while SUR is a component of the ATP-sensitive potassium channel in pancreatic β-cells, and its modulation leads to insulin (B600854) secretion. researchgate.netnih.gov
A study focused on the design and synthesis of novel quinazoline-4(3H)-one-sulfonylurea hybrids as dual PPARγ and SUR agonists. researchgate.net In this research, the 6,7-dimethoxy-4-oxoquinazoline moiety was used as a key structural component in the synthesis of new quinazoline-sulfonylurea conjugates. nih.gov These hybrid molecules were evaluated for their in vivo anti-hyperglycemic activities. researchgate.net
The rationale behind creating these hybrid compounds was to combine the structural features of both SUR and PPARγ agonists to achieve a dual-acting mechanism, potentially leading to safer and more effective hypoglycemic agents. researchgate.net The general structure of these compounds involved the quinazolinone core linked to a sulfonylurea or sulphonamide group through an aromatic spacer and a lipophilic linker. researchgate.net
Several of the synthesized quinazoline-sulfonylurea hybrids demonstrated potent anti-hyperglycemic activity in streptozotocin-induced hyperglycemic rats, with some compounds showing greater potency than the reference drug, glibenclamide. researchgate.net For instance, compounds VI-6-a, V, IV-4, and VI-4-c induced a significant reduction in blood glucose levels. researchgate.net The most active of these compounds were further evaluated for their in vitro PPARγ binding affinities and their ability to stimulate insulin secretion. researchgate.net Certain compounds exhibited high binding affinity for PPARγ and were effective in promoting insulin secretion. researchgate.net
Below is a data table summarizing the activity of selected quinazoline-sulfonylurea hybrids.
| Compound | Structure | PPARγ Binding Affinity (IC50, µM) | Insulin Secretion (EC50, µM) | In Vivo Anti-hyperglycemic Activity (% reduction in blood glucose) |
| 19d | Quinazoline-sulfonylurea hybrid | 0.350 | 0.97 | 46.42 |
| 19f | Quinazoline-sulfonylurea hybrid | 0.369 | 1.01 | 41.23 |
| 25g | Quinazoline-sulfonylurea hybrid | 0.353 | - | 42.50 |
| 19a | Quinazoline-sulfonylurea hybrid | - | - | 40.43 |
| Glibenclamide (Reference) | Sulfonylurea drug | - | - | 55.4 |
Data sourced from a study on quinazolin-4(3H)-one derivatives as potential PPARγ and SUR agonists. researchgate.netresearchgate.net
Human Opioid Receptor-Like 1 (ORL1) (Nociceptin) Receptor Agonism
There is no direct scientific evidence in the available literature to suggest that this compound or its close analogues act as agonists for the human Opioid Receptor-Like 1 (ORL1), also known as the nociceptin (B549756) receptor.
Poly (ADP-Ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4) Inhibition
The quinazoline scaffold has been identified as a promising template for the development of inhibitors targeting both Poly (ADP-Ribose) Polymerase-1 (PARP1) and Bromodomain Containing Protein 4 (BRD4), which are critical targets in cancer therapy. nih.govmdpi.com
PARP1 Inhibition
PARP1 is a key enzyme in the DNA damage response pathway, and its inhibition is a validated strategy for cancer treatment, particularly in tumors with deficiencies in other DNA repair pathways like those with BRCA mutations. Several quinazolinone-based derivatives have been synthesized and evaluated as PARP-1 inhibitors. mdpi.com In some studies, the 4-quinazolinone scaffold was utilized as a bioisostere for the phthalazinone core of the well-known PARP inhibitor, Olaparib. mdpi.com
Research has shown that modifications on the quinazolinone ring system can significantly impact the inhibitory activity against PARP-1. While specific data for this compound is not detailed, the general structure-activity relationship (SAR) studies of quinazolinone derivatives highlight the importance of substitutions on the core structure for potent inhibition.
BRD4 Inhibition
BRD4, a member of the bromodomain and extraterminal domain (BET) family of proteins, is an epigenetic reader that plays a crucial role in the regulation of gene transcription. nih.gov Its inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. nih.gov A series of quinazoline-based analogues have been developed as potent BRD4 inhibitors. nih.gov
Structure-activity relationship studies have been conducted on the 2-, 4-, and 6-positions of the quinazoline ring to optimize their binding affinity to BRD4. nih.gov These studies have shown that the quinazoline core can serve as a novel and effective template for designing BRD4 inhibitors. nih.gov The substitution pattern on the quinazoline ring, including at the 6- and 7-positions, is crucial for improving potency and pharmacokinetic properties. nih.gov For instance, facile functionalization at these positions has been explored to enhance the drug-like properties of these inhibitors. nih.gov
Below are data tables summarizing the inhibitory activities of representative quinazoline-based compounds against PARP1 and BRD4.
Table of Quinazolinone-based PARP1 Inhibitors
| Compound | Structure | PARP-1 Inhibitory Activity (IC50, nM) |
| Compound 12c | Quinazolinone derivative | 30.38 |
| Olaparib (Reference) | Phthalazinone-based inhibitor | 27.89 |
Data sourced from a study on new quinazolinone derivatives as antitumor PARP-1 inhibitors. mdpi.com
Table of Quinazoline-based BRD4 Inhibitors
| Compound | Structure | BRD4 (BD1) Binding Affinity (Kd, nM) | Cellular Activity (MV4-11 IC50, µM) |
| Compound 8a | Quinazoline-phenyl morpholine (B109124) hybrid | 66 | 1.10 |
| I-BET762 (Reference) | BET inhibitor | 37 | 0.80 |
Data sourced from a study on the discovery and lead identification of quinazoline-based BRD4 inhibitors.
Molecular Mechanisms of Action and Target Identification
Binding Interactions with Kinase Active Sites (e.g., ATP-Competitive vs. Non-Competitive Inhibition)
Derivatives of the 6,7-dimethoxy-1H-quinazolin-4-one scaffold have demonstrated significant interactions with the active sites of various protein kinases, which are crucial regulators of cell metabolism, proliferation, and differentiation. researchgate.net These interactions often occur within the ATP-binding pocket of the kinase domain, leading to either competitive or non-competitive inhibition.
ATP-Competitive Inhibition: Many quinazoline-based inhibitors function by directly competing with adenosine (B11128) triphosphate (ATP) for binding to the kinase's catalytic domain. biorxiv.org The 4-anilinoquinazoline (B1210976) pharmacophore is a key structural feature found in numerous ATP-competitive inhibitors of protein kinases. researchgate.netbiorxiv.org By mimicking the adenine (B156593) portion of ATP, these compounds occupy the active site, thereby blocking the phosphorylation of downstream substrate proteins. biorxiv.org For instance, molecular docking analyses of certain 6,7-dimethoxy-quinazolin-4(3H)-one derivatives revealed that they can act as ATP-competitive type-I inhibitors against Epidermal Growth Factor Receptor (EGFR) kinase. nih.govnih.gov This competitive binding is stabilized by interactions with key residues in the active site, such as the DFG (Asp-Phe-Gly) motif. nih.gov Similarly, derivatives have been designed as ATP-competitive inhibitors for other kinases, including c-Met. nih.gov
ATP-Non-Competitive Inhibition: In contrast to competitive inhibitors, some quinazoline (B50416) derivatives bind to sites on the kinase other than the ATP-binding pocket (allosteric sites) or to a different conformation of the enzyme. This leads to ATP non-competitive inhibition. Studies have shown that specific 6,7-dimethoxy-quinazolin-4(3H)-one derivatives can act as ATP non-competitive type-II inhibitors against Cyclin-Dependent Kinase 2 (CDK2) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.govnih.gov This type of inhibition does not involve direct competition with ATP but instead induces conformational changes that inactivate the enzyme. nih.govnih.gov The mode of inhibition can be highly specific to the derivative and the target kinase; for example, against HER2, one derivative (compound 2i) was identified as an ATP non-competitive inhibitor, while a closely related compound (3i) acted as an ATP-competitive inhibitor. nih.govnih.gov
The table below summarizes the binding modes of selected quinazolin-4(3H)-one derivatives against various kinases.
| Kinase Target | Derivative Type | Inhibition Mechanism | Reference |
| EGFR | Quinazolin-4(3H)-one derivatives (2i, 3i) | ATP-Competitive (Type I) | nih.gov, nih.gov |
| CDK2 | Quinazolin-4(3H)-one derivatives (2i, 3i) | ATP-Non-Competitive (Type II) | nih.gov, nih.gov |
| HER2 | Quinazolin-4(3H)-one derivative (2i) | ATP-Non-Competitive (Type II) | nih.gov, nih.gov |
| HER2 | Quinazolin-4(3H)-one derivative (3i) | ATP-Competitive (Type I) | nih.gov, nih.gov |
| c-Met | 6,7-dimethoxy-4-anilinoquinoline | ATP-Competitive | nih.gov |
Modulation of Cell Signaling Pathways (e.g., IL-6 Mediated Signaling Pathway)
The Interleukin-6 (IL-6) signaling pathway is a critical cascade involved in inflammation, immunity, and cell survival. nih.gov Dysregulation of this pathway is implicated in various diseases, including cancer. nih.gov The pathway is typically activated when IL-6 binds to its receptor (IL-6R), leading to the dimerization of the signal-transducing protein gp130 and subsequent activation of the Janus kinase (JAK) family of enzymes. nih.gov
A derivative of the subject compound, 4-(4′-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131), was specifically designed as a Janus kinase-3 (JAK3) inhibitor. researchgate.net By targeting JAK3, a key downstream effector in the IL-6 signaling cascade, such compounds can effectively block the pathway's activation. Inhibiting this pathway can have significant therapeutic effects; for example, IL-6-activated JAK1 has been shown to phosphorylate PD-L1, a key immune checkpoint protein, leading to its stabilization and helping cancer cells evade the immune system. nih.gov Therefore, inhibitors of the IL-6/JAK pathway can prevent this stabilization and potentially reverse immune suppression. nih.govmdpi.com
Enzyme Inhibition Kinetics and Selectivity Profiles
Derivatives of this compound have been evaluated for their inhibitory activity against a range of enzymes, demonstrating varied potency and selectivity. The inhibitory concentration (IC₅₀)—the concentration of an inhibitor required to reduce an enzyme's activity by half—is a key metric for potency.
Studies have identified potent inhibitory activity against multiple tyrosine protein kinases. For example, quinazolin-4(3H)-one derivatives 2i and 3i showed strong inhibition of CDK2, HER2, and EGFR. nih.govnih.gov Another derivative, compound 12n, was found to be a highly potent inhibitor of c-Met kinase. nih.gov Beyond kinases, these quinazoline structures have been explored as inhibitors for other enzyme classes, such as phosphodiesterase 10A (PDE10A) and monoamine oxidase (MAO). researchgate.netnih.gov
The table below presents the enzyme inhibition data for several derivatives.
| Derivative | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 2i | CDK2 | 0.173 | nih.gov |
| Compound 3i | CDK2 | 0.177 | nih.gov |
| Compound 12n | c-Met | 0.030 | nih.gov |
| Imatinib (Control) | CDK2 | 0.131 | nih.gov |
Receptor Binding Profiles and Ligand-Receptor Interactions
The biological activity of this compound derivatives is fundamentally linked to their ability to bind with high affinity and specificity to target receptors. frontiersin.org Molecular docking and structural studies have elucidated the binding modes of these compounds with several key receptors implicated in cancer, such as VEGFR-2 and EGFR. nih.gov
For instance, a 4-anilino-6,7-dimethoxy quinazoline derivative (RB1) demonstrated dual inhibitory potential by binding to the active sites of both VEGFR-2 and EGFR. nih.gov Docking studies of 6,7-dimethoxy derivatives with VEGFR-2 have shown specific interactions with amino acid residues in the binding pocket. researchgate.net Similarly, detailed analyses of derivatives in complex with the EGFR kinase domain have identified pivotal interactions within the ATP-binding site, often involving hydrogen bonds with residues like Met793 and van der Waals interactions with residues such as Leu718 and Val726, which are crucial for potent inhibition. biorxiv.orgbiorxiv.org
Furthermore, the quinazolin-4-one scaffold has been identified as a chemotype for developing negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7), indicating a broader receptor-binding profile beyond kinases. nih.gov Another derivative, WHI-P154, was shown to bind to the Epidermal Growth Factor Receptor (EGF-R), and its conjugation to EGF amplified its activity and allowed for receptor-mediated endocytosis into target cells. researchgate.net
| Derivative | Target Receptor | Key Interacting Residues | Reference |
| 4-anilino-6,7-dimethoxy quinazoline (RB1) | VEGFR-2, EGFR | Binds to active site | nih.gov |
| 4-anilinoquinazoline derivatives | EGFR | Met793, Leu718, Val726 | biorxiv.org, biorxiv.org |
| WHI-P154 | EGF-R | Binds to receptor, enabling endocytosis | researchgate.net |
| 6,7-dimethoxy-derivative of quinazoline | VEGFR-2 | Interacts with binding pocket residues | researchgate.net |
Impact on Cellular Processes: Proliferation, Differentiation, and Metabolism
By modulating key kinases and signaling pathways, this compound derivatives exert significant effects on fundamental cellular processes, most notably proliferation. researchgate.net The antiproliferative activity of these compounds has been extensively documented against various cancer cell lines.
For example, a series of 6,7-dimethoxy-quinazolin-4(3H)-one derivatives showed potent cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines. nih.govtandfonline.com One derivative, RB1, was shown to inhibit the proliferation of human colon carcinoma (HCT116), chronic myeloid leukemia (K562), and breast cancer (SKBR3) cells. nih.gov In vivo studies with this compound also revealed a reduction in tumor cell proliferation. nih.gov
The mechanism often involves the induction of cell cycle arrest and apoptosis (programmed cell death). A novel quinazolin-4(3H)-one derivative, BIQO-19, was found to inhibit the growth of non-small cell lung cancer (NSCLC) cells, including those resistant to standard EGFR inhibitors, by causing the cells to arrest in the G2/M phase of the cell cycle, which subsequently triggered apoptosis. mdpi.com These effects on proliferation and cell survival underscore the therapeutic potential of targeting the underlying kinase-driven signaling pathways. researchgate.net
| Derivative | Cell Line | Cellular Effect | Reference |
| Quinazolin-4(3H)-one derivatives | MCF-7 (Breast), A2780 (Ovarian) | Cytotoxicity / Antiproliferative | nih.gov, tandfonline.com |
| RB1 | HCT116 (Colon), K562 (Leukemia), SKBR3 (Breast) | Inhibition of proliferation | nih.gov |
| BIQO-19 | H1975 (Lung) | G2/M phase arrest, Apoptosis | mdpi.com |
Preclinical Pharmacokinetic and Metabolic Studies of 6,7 Dimethoxy 1h Quinazolin 4 One Derivatives
Absorption and Distribution Profiles
The absorption and distribution of quinazolinone derivatives are key determinants of their efficacy and potential for reaching target tissues. Preclinical studies, often utilizing in vitro models like Caco-2 cell permeability assays, provide initial insights into a compound's ability to be absorbed by intestinal cells. nih.gov For instance, some quinazoline (B50416) derivatives, BG1189 and BG1190, have shown lower permeability in such assays compared to antibiotics, yet they exhibit a higher predicted volume of distribution, suggesting they are likely to be well-distributed throughout the body. nih.gov
The physicochemical properties of these compounds, such as their stability, are also critical. Studies have shown that solutions of certain quinazoline derivatives are highly stable over extended periods when stored under appropriate conditions. nih.gov The absorption spectra of these compounds are characterized by distinct peaks, which can be influenced by environmental factors. nih.gov
In vivo pharmacokinetic studies in animal models, such as mice, provide more comprehensive data on absorption and bioavailability. For example, studies on related quinoline (B57606) derivatives have demonstrated good oral bioavailability, with absolute bioavailability values ranging from 68.3% to 83.7%. nih.govresearchgate.net The distribution of these compounds can be substantial, with accumulation observed in various organs, including the brain, liver, lungs, and stomach. nih.gov
Metabolic Pathways and Metabolite Identification (e.g., O- and N-Glucuronidation)
Metabolism plays a pivotal role in the clearance and detoxification of xenobiotics, including quinazolinone derivatives. A major metabolic pathway for many drugs is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). hyphadiscovery.comrsc.org This process increases the water solubility of compounds, facilitating their excretion. rsc.org
Both O- and N-glucuronidation can occur, depending on the functional groups present in the parent molecule. hyphadiscovery.comhelsinki.fi O-glucuronides are formed on hydroxyl groups, while N-glucuronides are formed on various nitrogen-containing moieties such as amines and heterocyclic rings. hyphadiscovery.comhelsinki.fi The formation of glucuronide metabolites has been identified for related quinoline compounds. nih.govresearchgate.net
The stability of these glucuronide metabolites can vary. N-glucuronides, in particular, can sometimes be unstable and may be cleaved back to the parent compound by β-glucuronidases produced by gut bacteria. hyphadiscovery.com This process is a key component of enterohepatic circulation. The specific UGT isoforms involved in the glucuronidation of 6,7-dimethoxy-1H-quinazolin-4-one derivatives are an important area of investigation, as genetic variations in these enzymes can lead to inter-individual differences in drug metabolism. hyphadiscovery.com
Excretion Routes and Enterohepatic Circulation
The observation of secondary peaks in the plasma concentration-time profiles of orally administered drugs is a hallmark of enterohepatic circulation. nih.govresearchgate.net This phenomenon has been observed for related quinoline derivatives, where the elimination half-life after oral administration was significantly longer than after intravenous administration, suggesting reabsorption of the compound from the gut. nih.govresearchgate.net This recycling mechanism can be beneficial for therapeutic efficacy by maintaining drug levels, but it can also complicate dosing regimens and potentially lead to prolonged exposure and toxicity. youtube.comelifesciences.org
Assessment of Efflux Transporter (e.g., Multidrug Resistance Protein 1 (MDR1), Breast Cancer Resistance Protein (BCRP)) Interactions
Efflux transporters, such as Multidrug Resistance Protein 1 (MDR1, also known as P-glycoprotein) and Breast Cancer Resistance Protein (BCRP), are membrane proteins that actively pump a wide variety of substrates out of cells. nih.govnih.gov They are highly expressed in key pharmacokinetic barriers like the intestine, liver, and blood-brain barrier, and play a crucial role in limiting the absorption and distribution of many drugs. nih.gov
Computational Chemistry and in Silico Approaches in Research on 6,7 Dimethoxy 1h Quinazolin 4 One
Molecular Docking Studies for Target Binding Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6,7-dimethoxy-1H-quinazolin-4-one research, docking studies have been instrumental in elucidating the binding modes of its derivatives with various biological targets.
One area of focus has been the inhibition of receptor tyrosine kinases. For instance, derivatives of 6,7-dimethoxy-4-anilinoquinolines have been synthesized and identified as potent inhibitors of the c-Met kinase, which is implicated in cancer development. nih.govpharmaffiliates.com Molecular docking of these compounds into the ATP-binding site of c-Met kinase (PDB: 3CD8) has revealed key interactions. The most potent compounds typically form hydrogen bonds with crucial amino acid residues in the kinase hinge region, and the 6,7-dimethoxy groups often occupy a hydrophobic pocket, contributing to the binding affinity. nih.gov
Another significant application of molecular docking has been in the development of P-glycoprotein (P-gp) inhibitors to overcome multidrug resistance (MDR) in cancer. youtube.com By integrating the quinazoline (B50416) core with moieties from known P-gp inhibitors, novel compounds have been designed. Docking studies of these hybrids into the P-gp binding site have shown that the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) moiety can significantly influence the binding conformation, leading to potent MDR reversal activity. youtube.com
The versatility of the quinazolinone scaffold is further highlighted by docking studies of its Schiff base derivatives against DNA gyrase, a bacterial enzyme essential for cell division. nih.gov These studies have demonstrated that the quinazolinone core can serve as a suitable scaffold for DNA gyrase inhibitors, with the 6,7-dimethoxy substitutions potentially enhancing the binding affinity through favorable interactions within the enzyme's active site. nih.gov
Table 1: Molecular Docking Studies of this compound Derivatives
| Derivative Class | Target Protein | Key Findings |
|---|---|---|
| 6,7-dimethoxy-4-anilinoquinolines | c-Met kinase | The 6,7-dimethoxy groups occupy a hydrophobic pocket, contributing to binding. nih.gov |
| (Quinazolin-6-yl)benzamides with a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety | P-glycoprotein (P-gp) | The dimethoxy-substituted moiety influences the L-shaped molecular conformation, which is crucial for activity. youtube.com |
| Quinazolinone Schiff bases | DNA gyrase | The quinazolinone core is a suitable scaffold for DNA gyrase inhibitors. nih.gov |
Molecular Dynamics Simulations for Ligand-Protein Interactions
While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. MD simulations have been employed to study the behavior of quinazoline derivatives within the binding sites of their target proteins.
In a study on novel quinazoline derivatives as phosphodiesterase 7 (PDE7) inhibitors, MD simulations were performed to assess the stability of the ligand-protein complexes. chemrxiv.org These simulations provided insights into the conformational changes of both the ligand and the protein upon binding and helped to validate the docking poses. The results indicated that the most potent inhibitors formed stable complexes with the PDE7A catalytic domain, maintaining key hydrogen bond and π-π stacking interactions throughout the simulation. chemrxiv.org
Similarly, in the investigation of 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anti-leishmanial agents, 100 ns MD simulations were conducted to study the stability of the ligand-protein complexes with leishmanial enzymes like pyridoxal (B1214274) kinase and trypanothione (B104310) reductase. achemblock.com These simulations, coupled with MM/PBSA calculations, provided a deeper understanding of the binding energetics and the dynamic behavior of the inhibitors within the active sites. achemblock.com
Table 2: Molecular Dynamics Simulation Studies of Quinazoline Derivatives
| Derivative Class | Target Protein | Simulation Duration | Key Findings |
|---|---|---|---|
| Hydrazinoquinazolines and triazoloquinazolines | Phosphodiesterase 7A (PDE7A) | Not specified | Confirmed the stability of the ligand-protein complexes and key interactions. chemrxiv.org |
| 2,3-dihydroquinazolin-4(1H)-ones | Leishmanial pyridoxal kinase and trypanothione reductase | 100 ns | Assessed the stability of the ligand-protein complexes and binding energetics. achemblock.com |
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful in silico techniques used to identify novel bioactive compounds from large chemical databases. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target.
While specific pharmacophore models for this compound are not extensively reported, the general methodology has been widely applied to the broader class of quinazoline derivatives. For example, ligand-based pharmacophore models have been generated from known neurokinin receptor (NKR) antagonists to screen for new ligands. acs.org This approach successfully identified existing drugs with previously unknown NKR binding activity, demonstrating the utility of pharmacophore models in drug repurposing. acs.org
Table 3: Application of Pharmacophore Modeling and Virtual Screening to Quinazoline-Related Scaffolds
| Study Focus | Target | Approach | Outcome |
|---|---|---|---|
| Discovery of new neurokinin receptor ligands | Neurokinin Receptors (NKRs) | Ligand-based pharmacophore modeling and virtual screening. acs.org | Identification of licensed drugs as previously unknown NKR ligands. acs.org |
| Identification of dual JAK2/3 inhibitors | Janus Kinases (JAK2/3) | Pharmacophore models based on a known inhibitor and molecular dynamics trajectories. nih.gov | Discovery of novel pyrazolone (B3327878) derivatives with potent dual inhibitory activity. nih.gov |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules, providing insights into their reactivity, stability, and spectroscopic characteristics. For quinazolinone derivatives, these calculations have been used to understand their structure-property relationships.
Studies have utilized DFT and time-dependent DFT (TD-DFT) to calculate the geometric structures, infrared vibrational spectra, and electronic spectra of various quinazolinone derivatives. researchgate.netresearchgate.net These calculations have been instrumental in understanding phenomena such as excited-state intramolecular proton transfer (ESIPT), which can influence the photophysical properties of these compounds. researchgate.netresearchgate.net
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of these studies. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the chemical reactivity and kinetic stability of a molecule. acs.orgaimspress.com A smaller energy gap generally indicates higher reactivity. For quinazolinone derivatives, the distribution of HOMO and LUMO orbitals can predict the most probable sites for electrophilic and nucleophilic attack. chemrxiv.org In a study on 3-substituted phenyl quinazolinone derivatives, DFT calculations using the B3LYP functional were employed to determine electronic properties like HOMO and LUMO energies, which were then correlated with their observed anti-cancer activities.
Table 4: Quantum Chemical Calculation Parameters for Quinazolinone Derivatives
| Calculation Method | Properties Investigated | Key Insights |
|---|---|---|
| DFT and TD-DFT | Geometric structures, electronic spectra, ESIPT. researchgate.netresearchgate.net | Understanding of photophysical properties and intramolecular processes. researchgate.netresearchgate.net |
| DFT (B3LYP) | HOMO-LUMO energy gap, electronic properties. | Correlation of electronic structure with chemical reactivity and biological activity. |
In Silico Prediction of Biological Activities and Toxicity Profiles
In silico methods for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial in the early stages of drug discovery to identify candidates with favorable pharmacokinetic and safety profiles. Various computational tools and models are available for these predictions.
For quinazoline derivatives, in silico toxicity prediction has been performed using software such as Toxtree, pkCSM, and preADMET. These tools can predict a range of toxicological endpoints, including carcinogenicity, mutagenicity, hepatotoxicity, and the median lethal dose (LD50). For instance, a study on 1-phenyl-1-(quinazolin-4-yl) ethanol (B145695) compounds utilized these programs to assess their toxicity profiles and select the most promising candidates for further development.
The prediction of ADMET properties also includes the evaluation of drug-likeness based on criteria such as Lipinski's rule of five. These rules help to assess the oral bioavailability of a compound. In silico tools can calculate parameters like molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors to predict the drug-like properties of quinazolinone derivatives. These predictions are valuable for prioritizing compounds for synthesis and experimental testing.
Table 5: In Silico Tools for ADMET and Toxicity Prediction of Quinazoline Derivatives
| In Silico Tool | Predicted Properties | Application in Quinazoline Research |
|---|---|---|
| Toxtree | Carcinogenicity, mutagenicity. | Early-stage hazard identification of quinazoline derivatives. |
| pkCSM | Mutagenicity, LD50, hepatotoxicity, ADMET properties. | Comprehensive pharmacokinetic and toxicity profiling. |
| preADMET | Mutagenicity, carcinogenicity, ADMET properties. | Prediction of drug-likeness and potential toxicity. |
Toxicological Assessment of 6,7 Dimethoxy 1h Quinazolin 4 One and Its Derivatives
Acute Toxicity Profiles and Lethal Dose Determinations (e.g., LD50)
For instance, a study on the acute toxicity of the quinazoline (B50416) derivative 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-oh determined it to be of low toxicity, placing it in the 5th class of toxicity with a maximum tolerated dose of 5000 mg/kg when administered intragastrically . In contrast, in vivo toxicity assays using zebrafish embryos revealed that certain quinazoline–sulfonamide derivatives can be significantly more potent. Compound 4d in one study was found to have an LD50 of just 1.67 µM in this model sigmaaldrich.com. Another compound from the same study, 4a , required concentrations over 17 μM to induce lethality in the embryos nih.gov. These findings highlight the significant impact that different substitutions on the quinazoline core can have on acute toxicity.
Table 1: Acute Toxicity Data for Selected Quinazolinone Derivatives
| Compound/Derivative | Test Model | LD50/Toxicity Value | Source |
|---|---|---|---|
| 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-oh | Mouse (intragastric) | >5000 mg/kg (Class 5 Toxicity) | |
| Quinazoline-sulfonamide derivative (4d) | Zebrafish Embryo | 1.67 µM | sigmaaldrich.com |
| Quinazoline-sulfonamide derivative (4a) | Zebrafish Embryo | >17 µM (lethality) | nih.gov |
Specific Target Organ Toxicity Considerations (e.g., Respiratory Tract Irritation)
Beyond acute lethality, understanding a compound's potential to cause damage to specific organs is crucial. For the quinazolinone class, data points to several potential target organs. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, a related compound, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, is associated with specific target organ toxicity (single exposure) and may cause respiratory tract irritation. nih.gov The same compound is also listed as causing skin and serious eye irritation. nih.gov
In vivo studies on derivatives provide further evidence. High-dose administration of 3-[2-oxo-2-(4-phenylpiperazine-1-yl)ethyl]quinazoline-4(3h)-oh in mice led to observable changes in hemoglobin, leukocyte, and platelet counts, as well as total protein levels, suggesting potential pathological effects on the hematopoietic and hepatobiliary systems. Similarly, studies in zebrafish embryos with a quinazoline–sulfonamide derivative noted that the compound perturbed the hematopoietic process. sigmaaldrich.comnih.gov Conversely, some studies have noted a lack of certain organ-specific toxicities. For example, subcutaneous administration of halofuginone, a quinazolinone analogue, reportedly did not cause irritation to the gastrointestinal tract. achemblock.com
Table 2: Potential Target Organ Toxicities of Quinazolinone Derivatives
| Target Organ/System | Observed Effect | Compound Class | Source |
|---|---|---|---|
| Respiratory Tract | Irritation (GHS Hazard Statement H335) | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | nih.gov |
| Skin | Irritation (GHS Hazard Statement H315) | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | nih.gov |
| Eyes | Serious Eye Irritation (GHS Hazard Statement H319) | 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | nih.gov |
| Hematopoietic System | Changes in hemoglobin, leukocytes, platelets; hematopoietic defects | Quinazoline derivatives | nih.gov |
| Hepatobiliary System | Potential pathological changes (indicated by total protein changes) | Quinazoline derivative |
Genotoxicity and Mutagenicity Evaluations
Genotoxicity assays are essential for determining if a compound can damage genetic material (DNA), potentially leading to mutations or cancer. Research into a series of 2,3-substituted quinazolinone derivatives found that the tested compounds were not genotoxic in a comet assay. echemi.com In fact, these specific derivatives demonstrated a protective effect by significantly decreasing the levels of DNA lesions induced by oxidative agents. echemi.com
Furthermore, research has explored strategies to reduce the genotoxic potential of related chemical structures. One study noted that combining a chalcone (B49325) moiety with a quinazolinone core led to a decrease in genotoxic effects compared to other anticancer agents that interact directly with DNA. achemblock.com While these findings are promising for the broader quinazolinone class, specific genotoxicity and mutagenicity data for 6,7-dimethoxy-1H-quinazolin-4-one itself were not identified in the reviewed literature.
In Vitro and In Vivo Toxicity Assays
A variety of in vitro and in vivo assays are employed to characterize the toxicological profile of new chemical entities. For quinazolinone derivatives, in vitro cytotoxicity is commonly assessed using cell-based assays. The MTT assay, which measures mitochondrial activity as an indicator of cell viability, has been used to evaluate the cytotoxic effects of 6,7-dimethoxyquinazoline (B1622564) derivatives on various human cancer cell lines, including those from the liver (HepG2) and colon (HCT-116). bldpharm.com Other in vitro methods like the Trypan blue exclusion assay and the lactose (B1674315) dehydrogenase (LDH) release assay have also been utilized to assess cell viability and membrane integrity after exposure to 4-anilino-6,7-dimethoxy quinazoline derivatives. nih.gov
In vivo toxicity is often evaluated in animal models. The zebrafish embryo has emerged as a valuable model for high-throughput screening of quinazoline derivatives due to its rapid development and the early detection of toxicities, including teratogenic effects and impacts on hematopoiesis. sigmaaldrich.comnih.gov More traditional rodent models are also used. For example, an acute toxicity study in mice with a 4-hydroxyquinazoline (B93491) derivative involved administering the compound via intraperitoneal injection and monitoring for changes in body weight and the condition of major organs over 14 days. epa.gov Another in vivo study in a mouse model found a synthesized quinazoline Schiff base to be non-toxic to major organs.
Table 3: Common Toxicity Assays Used for Quinazolinone Derivatives
| Assay Type | Specific Method | Purpose | Source |
|---|---|---|---|
| In Vitro | MTT Assay | Measures cell viability via mitochondrial activity | bldpharm.com |
| Trypan Blue Assay | Assesses cell membrane integrity | nih.gov | |
| LDH Release Assay | Quantifies cytotoxicity via membrane damage | nih.gov | |
| In Vivo | Zebrafish Embryo Model | Screens for acute toxicity, teratogenicity, and developmental defects | sigmaaldrich.comnih.gov |
| Mouse Acute Toxicity Study | Evaluates systemic toxicity, body weight changes, and effects on major organs | epa.gov |
Risk Assessment for Research and Development Applications
A comprehensive risk assessment is paramount for the safe handling and use of any chemical in a research and development setting. This involves integrating toxicological data with information on potential exposure. For compounds like this compound and its derivatives, this begins with in silico (computational) predictions. In silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies on some quinazolin-4-one derivatives have predicted favorable properties, such as high gastrointestinal absorption and a low probability of causing central nervous system side effects. sigmaaldrich.com Such predictions help in the early identification of compounds with a lower risk profile. researchgate.net
From a practical handling perspective, safety data sheets for related compounds recommend standard personal protective equipment (PPE), including wearing protective gloves, safety goggles, and face protection. achemblock.com For powdered forms, avoiding dust formation is a key procedural control to minimize inhalation exposure. echemi.com
The risk assessment also extends to the procurement and quality control of the compound. Some suppliers provide unique or rare chemicals like 6,7-dimethoxy-4(3H)-quinazolinone on an "as-is" basis, where the buyer assumes responsibility for confirming the product's identity and purity. sigmaaldrich.com This places a critical risk management step on the researcher to ensure the quality of the material before use, as impurities could have their own, different toxicological profiles.
Advanced Research Methodologies and Analytical Characterization
Spectroscopic Techniques
Spectroscopic methods are fundamental in the structural characterization of 6,7-dimethoxy-1H-quinazolin-4-one and its analogues.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for determining the molecular structure. For instance, in the synthesis of 4-chloro-6,7-dimethoxyquinazoline, a related compound, the ¹H-NMR spectrum in DMSO-d₆ showed characteristic peaks at 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), and 3.98 (s, 3H), confirming the positions of the protons. chemicalbook.com Similarly, detailed NMR data is available for various derivatives, aiding in the unequivocal identification of their structures. mdpi.comresearchgate.net
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in the molecule. The IR spectrum of 6,7-dimethoxy-1,4-dihydro-1,3-quinoxalinedione, a structurally similar compound, has been studied in detail to understand its vibrational frequencies. nih.gov For 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, the FTIR spectrum has been recorded using a KBr-Pellet technique. nih.gov
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. In the analysis of 4-chloro-6,7-dimethoxyquinazoline, positive electrospray ionization (+ve ESI) mass spectrometry showed a peak at m/z 225 (M-H)⁺. chemicalbook.com High-resolution mass spectrometry (HRMS) is also employed to confirm the elemental composition of synthesized derivatives. researchgate.net
Table 1: Spectroscopic Data for this compound and Related Compounds
| Compound | Technique | Key Observations | Reference |
| 4-chloro-6,7-dimethoxyquinazoline | ¹H NMR (DMSO-d₆) | 8.86 (s, 1H), 7.42 (s, 1H), 7.37 (s, 1H), 4.00 (s, 3H), 3.98 (s, 3H) | chemicalbook.com |
| 4-chloro-6,7-dimethoxyquinazoline | Mass Spectrometry (+ve ESI) | m/z 225 (M-H)⁺ | chemicalbook.com |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | FTIR | KBr-Pellet technique used | nih.gov |
| 6-Amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | ¹H NMR, ¹³C NMR, HRMS | Used to confirm the structure | researchgate.net |
| N-(2-bromophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide | ¹H NMR, ¹³C NMR, ESI-MS | Detailed spectral data obtained | mdpi.com |
Chromatographic Techniques
Chromatographic methods are indispensable for the purification and analysis of this compound and its derivatives.
High-Performance Liquid Chromatography (HPLC): HPLC is widely used to assess the purity of synthesized compounds. For example, the purity of commercially available 6,7-Dimethoxy-3H-quinazolin-4-one is often greater than 98.0% as determined by HPLC. It was also used in the analysis of 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) in rat plasma to assess its concentration after oral administration. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful hyphenated technique combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. It is extensively used for the characterization and quantification of quinazoline (B50416) derivatives. For 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, LC-MS data is available, showing a precursor m/z of 223.072 for the [M+H]⁺ ion. nih.gov Novel 4-anilino-6,7-dimethoxy quinazoline derivatives have also been characterized using LC-MS techniques. nih.gov
Table 2: Chromatographic Data for this compound and Related Compounds
| Compound | Technique | Application | Key Findings/Observations | Reference |
| 6,7-Dimethoxy-3H-quinazolin-4-one | HPLC | Purity assessment | Purity >98.0% | |
| 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) | HPLC | Pharmacokinetic analysis | Good plasma drug concentration observed after oral administration in rats. | nih.gov |
| 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione | LC-MS | Structural analysis | Precursor m/z: 223.072 [M+H]⁺ | nih.gov |
| 4-anilino-6,7-dimethoxy quinazoline derivatives | LC-MS | Characterization | Used alongside other spectroscopic techniques for structural confirmation. | nih.gov |
Cell-Based Assays and In Vitro Models for Biological Activity Assessment
The biological effects of this compound derivatives are investigated using a variety of cell-based assays and in vitro models. These studies are crucial for understanding their potential therapeutic applications.
Derivatives of 6,7-dimethoxy-quinazoline have been evaluated for their antiproliferative activities against various human cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and MKN-45 (gastric cancer), using the MTT assay. nih.gov In other studies, the cytotoxicity of novel 4-anilino-6,7-dimethoxy quinazoline derivatives was tested against HCT116 (colon carcinoma), K562 (chronic myeloid leukemia), and SKBR3 (breast cancer) cell lines. nih.gov
Furthermore, the inhibitory activity of these compounds against specific molecular targets is often assessed. For instance, some derivatives have been evaluated as c-Met kinase inhibitors, a key target in cancer therapy. nih.gov Similarly, new quinazolin-4-one derivatives have been screened for their activity as negative allosteric modulators of the mGlu7 receptor in a T-REx 293 cell line expressing the recombinant human mGlu7 receptor. nih.gov
In Vivo Animal Models for Pharmacological Efficacy and Safety Studies
To evaluate the pharmacological efficacy and safety of promising compounds in a living organism, in vivo animal models are employed.
Cerebral Ischemia Models: The neuroprotective effects of novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives have been investigated in rat models of cerebral ischemia. chimicatechnoacta.ru This is often induced by the irreversible right-sided occlusion of the middle cerebral artery, and the resulting brain necrosis area is evaluated to determine the compound's efficacy. chimicatechnoacta.ru
Tumor Xenograft Models: The in vivo anticancer activity of quinazoline derivatives has been studied using tumor xenograft models. For example, the effect of a novel 4-anilino-6,7-dimethoxy quinazoline derivative was evaluated in an Ehrlich Ascites Carcinoma (EAC) tumor model in mice. nih.gov Another study utilized a severe combined immunodeficient (SCID) mouse glioblastoma xenograft model to assess the in vivo efficacy of a quinazoline derivative. nih.gov
Microscopy and Imaging Techniques for Cellular and Tissue Analysis
Microscopy and imaging techniques are vital for visualizing the effects of this compound derivatives at the cellular and tissue levels.
Scanning Electron Microscopy (SEM): While direct evidence for the use of SEM on this compound is not prevalent in the provided context, it is a valuable tool for studying the morphology of treated cells and tissues. For instance, in broader cancer research, SEM is used to observe changes in cell surface architecture following treatment with anticancer agents.
Histopathological analysis of liver tissue from rats treated with 6,7-dimethoxy-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid (M1) was conducted to assess its protective action in a model of hepatocellular carcinoma. nih.gov This technique allows for the examination of tissue architecture and cellular morphology.
Collaborative Validation and Reproducibility Studies in Research
Collaborative validation and reproducibility are cornerstones of credible scientific research. While specific collaborative studies on this compound are not detailed in the provided search results, the principles of such studies are universally applicable. They involve multiple independent laboratories conducting the same experiments to verify the original findings. This process is crucial for establishing the robustness and reliability of the observed biological activities and analytical characterizations of the compound and its derivatives. The sharing of data and methodologies, as seen in public databases like PubChem, facilitates such validation efforts. nih.gov
Q & A
Q. What are the standard synthetic routes for 6,7-dimethoxy-1H-quinazolin-4-one, and how are intermediates optimized?
The compound is typically synthesized via a two-step process involving nitrohomoveratric acid (1) and polyphosphoric acid (PPA) (2), followed by treatment with acetic anhydride to form 2-methyl-6,7-dimethoxy-3,1-benzoxazine-4-one (2d). A key intermediate, 2-acetamido-4,5-dimethoxybenzoic acid (3), is generated via Schotten–Baumann acylation under alkaline conditions, requiring strict pH control . For nitrogen substitution in the benzoxazine core, glycine or β-alanine is reacted with benzoxazinones in glacial acetic acid catalyzed by DMF .
Q. Which analytical techniques are critical for characterizing this compound?
Essential methods include:
- High-Resolution Mass Spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ observed at m/z 262.1550, calcd. 261.1477) .
- Elemental analysis to validate purity (e.g., C: 64.35% found vs. 64.57% calcd.) .
- HPLC for purity assessment (≥98% area%) and melting point determination (e.g., 298°C) .
Q. What safety protocols are recommended for handling this compound?
Safety data indicate hazards for inhalation, skin contact, and ingestion (R20/21/22). Use gloves, eye protection, and fume hoods (S37/39). Immediate eye rinsing with water is required upon exposure (S26) .
Q. How is the cerebroprotective activity of this compound evaluated in preliminary studies?
In vitro models often assess neuroprotection against oxidative stress or glutamate-induced toxicity. For example, derivatives are tested in neuronal cell lines using viability assays (e.g., MTT) and reactive oxygen species (ROS) quantification .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?
Key optimizations include:
- Catalyst selection : Heterogeneous solid acid catalysts (e.g., sulfonated carbon) can enhance cyclization efficiency, as demonstrated for analogous dihydroquinazolinones .
- Solvent systems : Propionic anhydride or acetic acid improves cyclization kinetics during benzoxazine formation .
- Temperature control : Boiling intermediates in excess anhydride ensures complete ring closure .
Q. How do structural modifications (e.g., alkylation) impact the compound’s pharmacokinetic properties?
Alkylation at the 4-position, such as reaction with iodomethane in anhydrous acetonitrile, increases lipophilicity and stability. For example, quaternization of the dimethylamino group enhances solubility for in vivo studies . SAR studies suggest that substituents on the quinazolinone core influence blood-brain barrier penetration .
Q. How should researchers address discrepancies in analytical data (e.g., elemental analysis)?
Minor deviations (e.g., C: 64.35% found vs. 64.57% calcd.) may arise from residual solvents or hygroscopicity. Mitigation strategies include:
Q. What methodologies are recommended for in vivo neuroprotection studies?
Advanced designs may involve:
- Rodent models : Middle cerebral artery occlusion (MCAO) to evaluate ischemic stroke protection.
- Dosage optimization : Intraperitoneal administration (e.g., 10–50 mg/kg) with pharmacokinetic profiling .
- Biomarker analysis : Measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and antioxidant enzymes (e.g., SOD) .
Q. How can computational tools aid in understanding the compound’s mechanism of action?
Molecular docking studies using angiotensin II receptor or NMDA receptor crystal structures can predict binding affinities. Density Functional Theory (DFT) calculations may elucidate electronic properties influencing reactivity .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Standardized assays : Use identical cell lines (e.g., SH-SY5Y neurons) and ROS detection kits.
- Metabolic stability testing : Liver microsome assays to account for metabolite interference .
Methodological Challenges and Solutions
Q. What are the challenges in purifying this compound, and how are they addressed?
The compound’s low solubility in common solvents complicates crystallization. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
